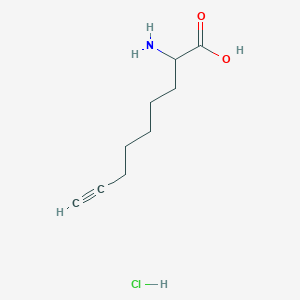

2-Aminonon-8-ynoic acid hydrochloride

Description

2-Aminonon-8-ynoic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 It is a derivative of non-8-ynoic acid, featuring an amino group at the second carbon and a hydrochloride salt form

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2-aminonon-8-ynoic acid;hydrochloride |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-3-4-5-6-7-8(10)9(11)12;/h1,8H,3-7,10H2,(H,11,12);1H |

InChI Key |

BWOXNAVTWYSQAV-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCC(C(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminonon-8-ynoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with non-8-ynoic acid.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of 2-aminonon-8-ynoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Catalysts: Use of catalysts to enhance reaction rates.

Temperature Control: Maintaining specific temperatures to favor desired reactions.

Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Aminonon-8-ynoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The triple bond in the non-8-ynoic acid moiety can be reduced to form saturated or partially saturated derivatives.

Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Acyl chlorides, anhydrides.

Major Products:

Oxidation Products: Oximes, nitriles.

Reduction Products: Saturated amines, alkanes.

Substitution Products: Amides, esters.

Scientific Research Applications

2-Aminonon-8-ynoic acid hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-aminonon-8-ynoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the triple bond in the non-8-ynoic acid moiety can participate in various chemical reactions. These interactions can modulate enzyme activity, disrupt cellular processes, and lead to the desired biological effects.

Comparison with Similar Compounds

2-Aminonon-8-enoic acid: Similar structure but with a double bond instead of a triple bond.

2-Aminononanoic acid: Saturated analog with no unsaturation in the carbon chain.

2-Aminooctanoic acid: Shorter carbon chain analog.

Uniqueness: 2-Aminonon-8-ynoic acid hydrochloride is unique due to the presence of both an amino group and a triple bond in its structure

Biological Activity

2-Aminonon-8-ynoic acid hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of antiviral research. This article explores its synthesis, biological properties, and relevant case studies that highlight its efficacy against various viral strains, particularly Hepatitis C virus (HCV).

Synthesis

The synthesis of 2-Aminonon-8-ynoic acid hydrochloride involves several chemical reactions that facilitate the formation of the compound from simpler precursors. The process typically includes:

- Formation of the Key Intermediate : The compound is synthesized through a series of reactions involving amino acids and alkyne derivatives.

- Purification : The final product is purified using techniques such as crystallization or chromatography to ensure high purity for biological testing.

Antiviral Properties

2-Aminonon-8-ynoic acid hydrochloride has been studied primarily for its antiviral properties, especially against HCV. Research indicates that derivatives of this compound can inhibit the HCV NS3/NS4A protease, a critical enzyme for viral replication.

- Inhibition Potency : Studies have shown that certain analogs exhibit low nanomolar potency in inhibiting HCV replication, with IC50 values as low as 11 nM and EC50 values around 71 nM in cell-based assays .

The mechanism by which 2-Aminonon-8-ynoic acid hydrochloride exerts its antiviral effects involves binding to the active site of the NS3/NS4A protease, thereby preventing the cleavage of polyprotein precursors necessary for viral maturation and replication.

Study on HCV Inhibition

A significant study conducted by Tsantrizos et al. focused on the structure-activity relationship (SAR) of various derivatives of 2-Aminonon-8-ynoic acid hydrochloride. The study found that modifications at specific positions on the molecule could enhance potency against resistant strains of HCV. The results indicated that:

- Potency Against Drug-resistant Strains : Certain derivatives maintained effectiveness against common resistance-associated substitutions (RAS) in the HCV protease, suggesting a robust potential for therapeutic application .

Comparative Analysis

A comparative analysis was performed on various analogs derived from 2-Aminonon-8-ynoic acid hydrochloride, assessing their efficacy in cell-based replicon assays. The following table summarizes key findings:

| Compound | IC50 (nM) | EC50 (nM) | Notes |

|---|---|---|---|

| 2-Aminonon-8-ynoic acid | 11 | 71 | Effective against wild-type HCV |

| Derivative A | 5 | 30 | Enhanced potency against R155K variant |

| Derivative B | 15 | 80 | Moderate activity against D168A variant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.